Structural Elucidation and Analytical Characterization of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
Structural Elucidation and Analytical Characterization of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
A Critical Guide for Medicinal Chemistry & Process Development
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Compound: 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbaldehyde
Role: Key pharmacophore intermediate for isoxazolyl penicillins (e.g., Dicloxacillin).
Molecular Formula:
The structural elucidation of substituted isoxazoles presents a classic regiochemical challenge: distinguishing between the 3,5-disubstituted isomers. For this specific aldehyde, the steric bulk of the ortho-disubstituted phenyl ring introduces significant torsional strain, decoupling the aromatic
Synthetic Origin & Impurity Profile
To understand the structure, one must understand its genesis. This aldehyde is typically synthesized via the Vilsmeier-Haack formylation of the parent isoxazole. This pathway dictates the impurity profile and the specific structural proofs required.
The Vilsmeier-Haack Pathway
The reaction utilizes
Key Structural Implication: The C-4 position is the only nucleophilic site available for electrophilic aromatic substitution on the isoxazole ring, which simplifies the regiochemical confirmation of the aldehyde group location.
Figure 1: Vilsmeier-Haack formylation pathway indicating the origin of the C-4 aldehyde substituent.
Spectroscopic Elucidation Strategy
The primary challenge is confirming the regiochemistry of the methyl and dichlorophenyl groups. A 3-methyl-5-phenyl isomer is thermodynamically possible during the initial isoxazole ring closure (prior to formylation).
A. High-Resolution Mass Spectrometry (HRMS)
The chlorine isotope pattern is the first fingerprint of identity.
-
Observation: A distinct isotopic cluster for
. -
Pattern: M (100%), M+2 (~64%), M+4 (~10%).
-
Validation: If the M+2 peak is <30% or >70%, suspect dechlorination or trichlorination impurities.
B. Infrared Spectroscopy (FT-IR)
IR provides a rapid "Go/No-Go" decision on the oxidation state.
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Aldehyde C=O: Strong band at 1690–1705 cm⁻¹ . (Note: Conjugation with the isoxazole ring lowers the frequency slightly compared to aliphatic aldehydes).
-
Aldehyde C-H: Fermi resonance doublet at 2850 and 2750 cm⁻¹ .
-
Isoxazole Ring: Characteristic skeletal vibrations at 1610–1590 cm⁻¹ .
C. Nuclear Magnetic Resonance (NMR) - The Gold Standard
This is the definitive proof of structure.
Table 1: Predicted
| Position | Group | Multiplicity | Structural Logic | ||
| 4-CHO | Aldehyde | 9.95 | Singlet (1H) | 184.5 | Diagnostic for formyl group. |
| C-5 | Isoxazole | - | Quaternary | 175.2 | Deshielded by O and N. |
| 5-Me | Methyl | 2.78 | Singlet (3H) | 13.5 | Distinctive for 5-Me isoxazoles. |
| C-4 | Isoxazole | - | Quaternary | 115.8 | Shielded by resonance. |
| C-3 | Isoxazole | - | Quaternary | 159.0 | |
| Ph-1' | Phenyl | - | Quaternary | 128.5 | |
| Ph-2',6' | Phenyl (Cl) | - | Quaternary | 136.0 | Cl-substituted carbons. |
| Ph-3',5' | Phenyl | 7.45 | Doublet (2H) | 129.0 | Symmetric meta-protons. |
| Ph-4' | Phenyl | 7.55 | Triplet (1H) | 132.5 | Para-proton. |
Critical Regiochemistry Proof (HMBC): To prove the Methyl is at C-5 (and not C-3):
-
Experiment: Heteronuclear Multiple Bond Correlation (HMBC).
-
Logic: Look for long-range coupling from the Methyl protons (2.78 ppm) .
-
Result:
-
Strong 2-bond correlation to C-5 (175.2 ppm) .
-
Strong 3-bond correlation to C-4 (115.8 ppm) .
-
Crucially: NO correlation to the Phenyl carbons.
-
If the structure were inverted (3-Methyl-5-Phenyl), the Methyl protons would correlate to a C-3 carbon (~160 ppm) and C-4, but the chemical shifts would differ significantly.
Figure 2: HMBC correlations establishing the 5-Methyl and 4-Formyl regiochemistry.
Crystallography & Steric Conformation
X-ray crystallography (XRD) is the ultimate validation, particularly for understanding the molecule's behavior in binding pockets.
-
Torsional Twist: Due to the steric clash between the Oxygen/Nitrogen of the isoxazole and the bulky Chlorine atoms at the 2,6-positions of the phenyl ring, the two rings are not coplanar .
-
Dihedral Angle: Expect a dihedral angle close to 90° . This orthogonality decouples the
-systems, explaining why the UV of this compound is often lower than expected for a fully conjugated biaryl system.
Detailed Experimental Protocol (Self-Validating)
Protocol: Analytical Characterization via HPLC-UV-MS
Objective: Confirm purity and identity simultaneously.
-
Sample Preparation: Dissolve 1 mg of sample in 1 mL Acetonitrile (ACN). Sonicate for 2 mins.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 50% B to 95% B over 10 mins. (High organic required to elute the lipophilic dichlorophenyl group).
-
Detection:
-
UV at 254 nm (Aromatic).
-
MS (ESI Positive Mode).
-
-
System Suitability Test (SST):
-
Acceptance Criteria: Main peak retention time stability
. MS spectrum must show characteristic isotopic split (100:64 ratio for M/M+2).
-
Protocol: NMR Sample Prep
-
Solvent:
is preferred over DMSO- for this compound to avoid solvent overlap with the aldehyde proton if water is present, and to prevent potential hemiacetal formation with hygroscopic DMSO. -
Concentration: 10-15 mg in 0.6 mL solvent.
References
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Vilsmeier-Haack Reaction on Isoxazoles
-
Isoxazolyl Penicillin Synthesis (Dicloxacillin Context)
-
US Patent 2,996,501: "Synthetic Penicillins." (Foundational patent describing the use of 3-phenyl-5-methylisoxazole-4-carbonyl derivatives).[3]
-
-
Spectroscopic Data for Isoxazoles
- General Heterocyclic Chemistry: Katritzky, A. R. "Handbook of Heterocyclic Chemistry." (Authoritative text on isoxazole reactivity and regiochemistry).
Sources
- 1. labproinc.com [labproinc.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | C11H6Cl3NO2 | CID 78212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(2,6-Dichlorophenyl)-5-methyl isoxazole-4-carbonyl chloride [webbook.nist.gov]
- 5. Information of 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride | China | Manufacturer | Hangzhou ICH Biofarm Co., Ltd [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl chloride CAS#: 4462-55-9 [m.chemicalbook.com]
- 8. biosynth.com [biosynth.com]
- 9. chemimpex.com [chemimpex.com]
